molecular formula C8H7ClFNO3 B8026194 2-Chloro-1-ethoxy-3-fluoro-4-nitrobenzene

2-Chloro-1-ethoxy-3-fluoro-4-nitrobenzene

Cat. No.: B8026194
M. Wt: 219.60 g/mol
InChI Key: PQSBOHLYBXZSHO-UHFFFAOYSA-N
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Description

2-Chloro-1-ethoxy-3-fluoro-4-nitrobenzene is an aromatic compound characterized by the presence of chloro, ethoxy, fluoro, and nitro substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-ethoxy-3-fluoro-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-Chloro-1-ethoxy-3-fluorobenzene using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to meet the required specifications for industrial applications .

Mechanism of Action

The mechanism of action of 2-Chloro-1-ethoxy-3-fluoro-4-nitrobenzene in chemical reactions involves electrophilic aromatic substitution. The presence of electron-withdrawing groups such as nitro and chloro makes the benzene ring more susceptible to nucleophilic attack. The reaction proceeds through the formation of a sigma complex, followed by the loss of a proton to regenerate the aromatic system .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-fluoro-4-nitrobenzene
  • 3-Chloro-4-fluoronitrobenzene
  • 1-Fluoro-2-nitrobenzene

Uniqueness

2-Chloro-1-ethoxy-3-fluoro-4-nitrobenzene is unique due to the combination of its substituents, which impart distinct chemical properties. The presence of the ethoxy group, in particular, can influence the reactivity and solubility of the compound compared to its analogs .

Properties

IUPAC Name

2-chloro-1-ethoxy-3-fluoro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO3/c1-2-14-6-4-3-5(11(12)13)8(10)7(6)9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSBOHLYBXZSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)[N+](=O)[O-])F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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